

3-Cyclohexyl-1,1-dimethylurea chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexyl-1,1-dimethylurea

Cat. No.: B1622496

[Get Quote](#)

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

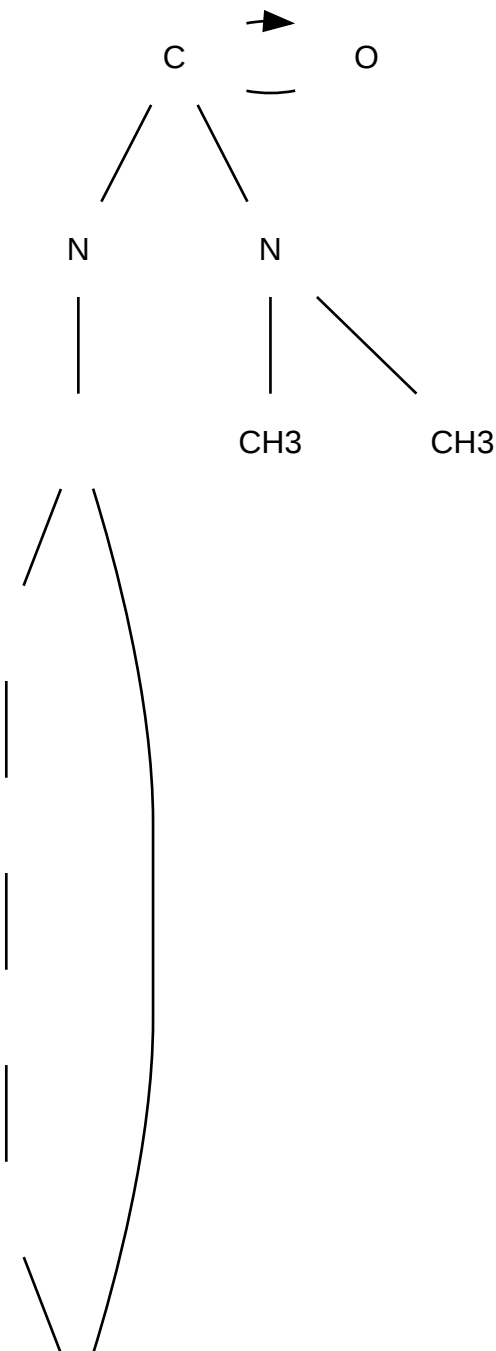
This technical guide provides a comprehensive overview of the chemical compound **3-Cyclohexyl-1,1-dimethylurea**. It details its chemical structure, physicochemical properties, and a proposed synthesis pathway. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, consolidating available data into a structured and accessible format. While extensive information on the compound's synthesis and basic properties is presented, it is important to note that, based on extensive searches of publicly available scientific literature, there is currently no documented biological activity or established mechanism of action for **3-Cyclohexyl-1,1-dimethylurea**.

Chemical Structure and Identification

3-Cyclohexyl-1,1-dimethylurea is a substituted urea derivative characterized by a cyclohexyl group and two methyl groups attached to the urea backbone.

Chemical Structure Diagram:

Chemical Structure of 3-Cyclohexyl-1,1-dimethylurea

[Click to download full resolution via product page](#)

Caption: 2D chemical structure of **3-Cyclohexyl-1,1-dimethylurea**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3-cyclohexyl-1,1-dimethylurea[1]
CAS Number	31468-12-9[2][3]
Molecular Formula	C ₉ H ₁₈ N ₂ O[1][2]
SMILES	CN(C)C(=O)NC1CCCCC1[1][2]
Synonyms	1-Cyclohexyl-3,3-dimethylurea, N'-Cyclohexyl-N,N-dimethylurea[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Cyclohexyl-1,1-dimethylurea** is provided below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Data

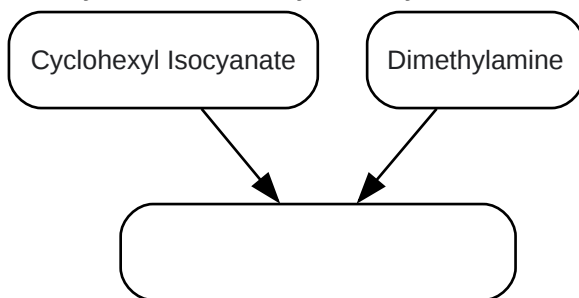
Property	Value	Source
Molecular Weight	170.25 g/mol	[1][2]
Melting Point	157.20 °C	[2]
Boiling Point	328.60 °C	[2]
Flash Point	152.50 °C	[2]
Appearance	Solid	[4]

Synthesis

The synthesis of **3-Cyclohexyl-1,1-dimethylurea** can be achieved through the reaction of cyclohexyl isocyanate with dimethylamine. This is a common and efficient method for the preparation of disubstituted ureas.

Proposed Synthetic Pathway:

Proposed Synthesis of 3-Cyclohexyl-1,1-dimethylurea



[Click to download full resolution via product page](#)

Caption: Reaction of cyclohexyl isocyanate and dimethylamine.

Experimental Protocol: Synthesis of 3-Cyclohexyl-1,1-dimethylurea

While a specific, detailed experimental protocol for the synthesis of **3-Cyclohexyl-1,1-dimethylurea** is not readily available in the surveyed literature, a general procedure can be adapted from standard methods for urea synthesis.

Materials:

- Cyclohexyl isocyanate
- Dimethylamine (solution in a suitable solvent, e.g., THF, or as a gas)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

- In a clean, dry round-bottom flask, dissolve cyclohexyl isocyanate in an anhydrous aprotic solvent.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a solution of dimethylamine (1.0 to 1.2 equivalents) to the cooled isocyanate solution via a dropping funnel. If using gaseous dimethylamine, it can be bubbled through the solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC).
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system to yield pure **3-Cyclohexyl-1,1-dimethylurea**.

Analytical Characterization

The characterization of **3-Cyclohexyl-1,1-dimethylurea** would typically involve standard analytical techniques to confirm its structure and purity. While specific experimental data is not publicly available, the following methods would be employed.

Table 3: Analytical Methods

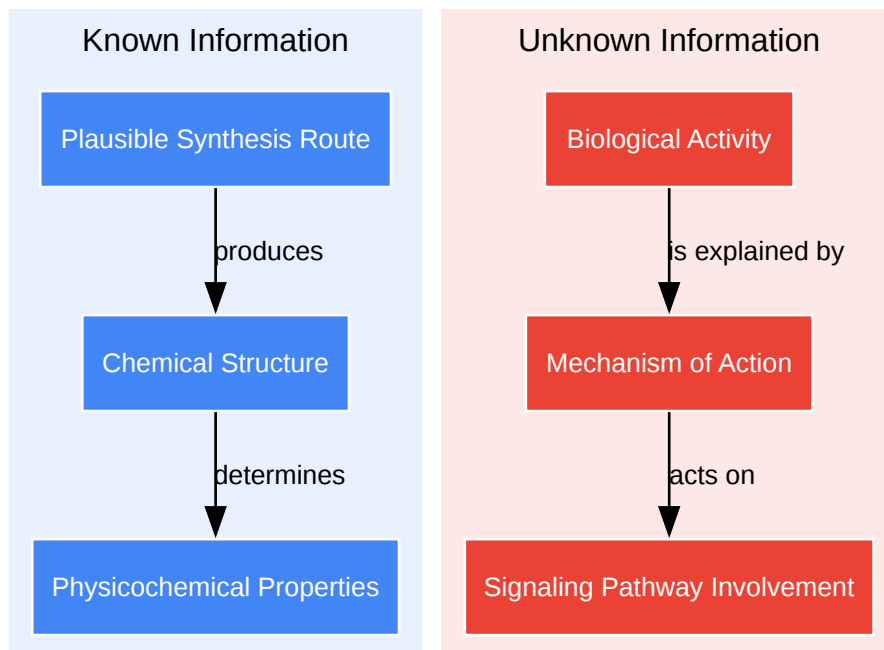
Technique	Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR would show signals corresponding to the cyclohexyl protons and the two methyl groups. ^{13}C NMR would show distinct peaks for the carbonyl carbon, the cyclohexyl carbons, and the methyl carbons.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z).
High-Performance Liquid Chromatography (HPLC)	HPLC analysis would be used to determine the purity of the compound.
Infrared (IR) Spectroscopy	The IR spectrum would show a characteristic strong absorption band for the carbonyl ($\text{C}=\text{O}$) group of the urea moiety.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any published studies on the biological activity, pharmacological properties, or mechanism of action of **3-Cyclohexyl-1,1-dimethylurea**. There is no information to suggest its involvement in any signaling pathways or its potential as a therapeutic agent. This represents a significant knowledge gap and an opportunity for future research.

Logical Relationship Diagram:

Current Knowledge Status

[Click to download full resolution via product page](#)

Caption: Relationship between known and unknown data for the compound.

Conclusion

3-Cyclohexyl-1,1-dimethylurea is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. However, its biological profile remains entirely unexplored. This technical guide consolidates the existing chemical knowledge and highlights the absence of pharmacological data, thereby identifying a clear area for future scientific investigation. Researchers interested in screening for novel bioactive molecules may find **3-Cyclohexyl-1,1-dimethylurea** to be a candidate for inclusion in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclohexyl-1,1-dimethylurea | 31468-12-9 | GBA46812 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [3-Cyclohexyl-1,1-dimethylurea chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1622496#3-cyclohexyl-1-1-dimethylurea-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com